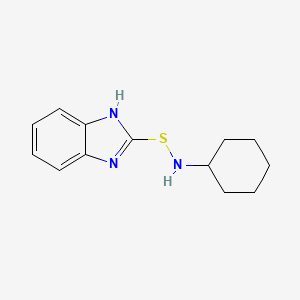
1H-Benzimidazole-2-sulfenamide, N-cyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents, followed by sulfenylation with N-cyclohexylsulfenyl chloride. The reaction typically involves:
Condensation: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole core.
Sulfenylation: The benzimidazole core is then treated with N-cyclohexylsulfenyl chloride under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of 1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfenamide group to thiol derivatives.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response
Comparación Con Compuestos Similares
1H-Benzimidazole: The parent compound with a simpler structure.
1H- and 2H-Indazoles: Similar heterocyclic compounds with different nitrogen positions.
1H- and 2H-Benzotriazoles: Compounds with an additional nitrogen atom in the ring.
Uniqueness: 1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- stands out due to its unique sulfenamide group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Propiedades
Número CAS |
68406-57-5 |
|---|---|
Fórmula molecular |
C13H17N3S |
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-ylsulfanyl)cyclohexanamine |
InChI |
InChI=1S/C13H17N3S/c1-2-6-10(7-3-1)16-17-13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10,16H,1-3,6-7H2,(H,14,15) |
Clave InChI |
KCHOOFVJADCWQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NSC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14468332.png)


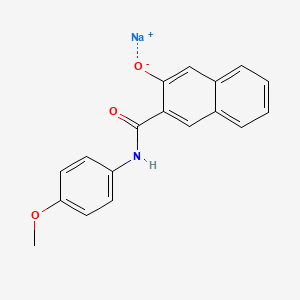
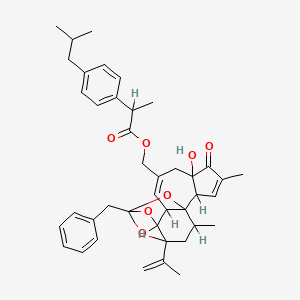
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
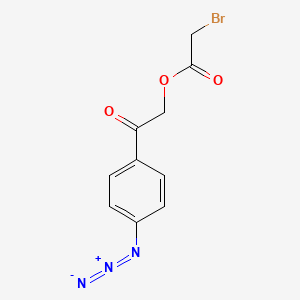
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)
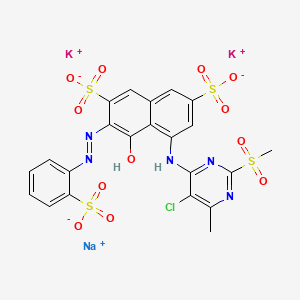
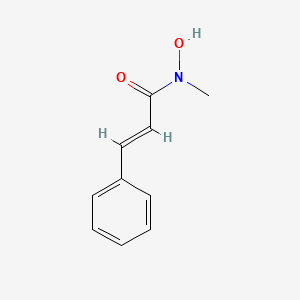
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)
